Benapryzine hydrochloride

Description

Historical Context of Benapryzine (B12811331) Hydrochloride Discovery and Early Pharmacological Characterization

The initial description of benapryzine in scientific literature dates back to 1973. wikipedia.org Early pharmacological studies investigated its anticholinergic and antiparkinsonian activities. One of the key early studies compared benapryzine with benzhexol, another anticholinergic agent. nih.gov This research, conducted both in vitro and in vivo in mice, aimed to characterize its potency and effects. nih.gov The study found that while benapryzine demonstrated anti-acetylcholine activity, it was less potent than benzhexol in certain measures. nih.gov However, it was shown to be effective in inhibiting tremors induced by oxotremorine (B1194727) in mice, with a similar level of activity to benzhexol. nih.gov Furthermore, early research in human subjects with Parkinson's disease indicated that benapryzine could reduce symptoms such as tremor, rigidity, and akinesia, particularly those induced by physostigmine. nih.gov

Classification within Pharmaceutical Chemistry and Pharmacology

Benapryzine hydrochloride is categorized within specific classes of pharmaceutical compounds based on its mechanism of action and chemical structure.

Benapryzine is classified as an anticholinergic agent, specifically a muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.org Anticholinergic drugs function by blocking the action of acetylcholine, a neurotransmitter, in the nervous system. nih.gov This blockade of muscarinic receptors can lead to a variety of effects on both the central and peripheral nervous systems. cambridge.org The anticholinergic properties of benapryzine are central to its pharmacological profile. wikipedia.orgnih.gov Research has shown that anticholinergics can be more effective than a placebo in improving motor function in individuals with Parkinson's disease, although their use can be limited by adverse effects. nih.govresearchgate.net

Clinically, benapryzine has been utilized as an antiparkinsonian agent for the management of parkinsonism. wikipedia.org The therapeutic effect of anticholinergic drugs in Parkinson's disease is thought to be mediated by counteracting the imbalance between the neurotransmitters dopamine (B1211576) and acetylcholine in the striatum, a region of the brain affected by the disease. nih.gov While numerous anticholinergic drugs have been investigated for this purpose, including benzhexol, orphenadrine, and benztropine, benapryzine is among those that have been studied for their efficacy in improving motor symptoms. cambridge.orgresearchgate.net

From a chemical standpoint, benapryzine is a benzilate derivative. wikipedia.org This structural classification places it in a group of compounds that share a common chemical moiety. A notable structural analog of benapryzine is benactyzine (B1667973), which is also an antimuscarinic benzilate derivative. wikipedia.org The benzilate structure is a key feature that contributes to the anticholinergic activity of these compounds.

Compound Information

| Compound Name | Classification | Key Research Findings |

| This compound | Anticholinergic, Antiparkinsonian, Benzilate derivative | Effective in reducing symptoms of Parkinson's disease. nih.gov Possesses anti-acetylcholine activity. nih.gov |

| Benzhexol | Anticholinergic, Antiparkinsonian | Used as a comparator in early studies of benapryzine. nih.gov |

| Benactyzine | Anticholinergic, Benzilate derivative | A structural analog of benapryzine. wikipedia.org |

| Orphenadrine | Anticholinergic, Antiparkinsonian | Studied for its efficacy in improving motor symptoms in Parkinson's disease. cambridge.orgresearchgate.net |

| Benztropine | Anticholinergic, Antiparkinsonian | Studied for its efficacy in improving motor symptoms in Parkinson's disease. cambridge.orgresearchgate.net |

| Oxotremorine | Muscarinic agonist | Used in research to induce tremors in animal models to test antiparkinsonian drugs. nih.gov |

| Physostigmine | Cholinesterase inhibitor | Used to induce parkinsonian symptoms in research settings to evaluate the efficacy of antiparkinsonian agents. nih.gov |

| Acetylcholine | Neurotransmitter | Its action is blocked by anticholinergic agents like benapryzine. nih.gov |

| Dopamine | Neurotransmitter | Imbalance with acetylcholine is a key feature of Parkinson's disease. nih.gov |

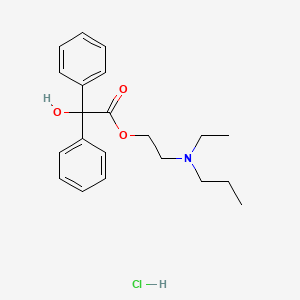

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKKIWLAMPGDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185850 | |

| Record name | Benapryzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3202-55-9 | |

| Record name | Benapryzine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benapryzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAPRYZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNV63FWR8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Mechanistic Studies of Benapryzine Hydrochloride

Molecular Mechanisms of Action of Benapryzine (B12811331) Hydrochloride

The pharmacological activity of benapryzine hydrochloride is primarily attributed to its influence on muscarinic acetylcholine (B1216132) receptors and its interaction with components of the dopaminergic system. These interactions have been characterized through a series of in vitro and in vivo studies.

Muscarinic Acetylcholine Receptor Antagonism by this compound.nih.gov

Benapryzine acts as a competitive antagonist at muscarinic acetylcholine receptors. cambridge.org This class of drugs blocks the action of the neurotransmitter acetylcholine at these receptors, which are found in both the central and peripheral nervous systems. cambridge.org The antagonistic properties of benapryzine at these receptors have been a central focus of its pharmacological investigation.

While specific in-depth binding affinity studies detailing the dissociation constant (Ki) of this compound for various muscarinic receptor subtypes are not extensively available in the public domain, its classification as a muscarinic antagonist implies that it binds to these receptors. For context, other compounds have been studied more extensively. For instance, benidipine (B10687) hydrochloride, a calcium channel blocker, showed no significant binding affinity for muscarinic cholinergic receptors at a concentration of 100 μmol/l in one study. nih.gov In contrast, compounds like atropine, aprophen, and benactyzine (B1667973) are known muscarinic antagonists that also interact with nicotinic acetylcholine receptors. nih.gov

The functional antagonism of benapryzine has been quantified using the pA2 value, which measures the potency of an antagonist in a functional assay. In vitro studies have determined the pA2 anti-acetylcholine activity for benapryzine to be 6.55. nih.gov This value provides a quantitative measure of its ability to counteract the effects of acetylcholine. For comparison, the pA2 value for benzhexol, another anticholinergic agent, was found to be 9.02 in the same study, indicating a higher potency. nih.gov

Table 1: Comparative pA2 Anti-Acetylcholine Activity

| Compound | pA2 Value |

|---|---|

| Benapryzine | 6.55 nih.gov |

In Vitro Receptor Binding Affinity Studies of this compound

Interactions of this compound with Dopaminergic Systems

Beyond its anticholinergic effects, benapryzine has been shown to interact with the dopaminergic system. This dual action has been a subject of research interest.

Preclinical frameworks suggest that benapryzine may modulate dopamine (B1211576) receptors. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. nih.govverywellhealth.com These receptors are crucial for a variety of physiological functions, including motor control and reward pathways. mdpi.com The interaction of a drug with these receptors can lead to a range of effects. For example, some antiparkinsonian drugs are dopamine agonists, meaning they stimulate dopamine receptors. fda.gov While direct evidence of benapryzine binding to and modulating specific dopamine receptor subtypes is limited, its effects in preclinical models of Parkinson's disease suggest an interaction with the dopaminergic system. nih.gov It has been shown to antagonize the extrapyramidal symptoms induced by perphenazine (B1679617) in rats at high doses, which could imply a modulatory role at dopamine receptors. nih.gov

Effects of this compound on Dopamine Uptake Mechanisms

Preclinical Pharmacodynamics of this compound

This compound has been the subject of several preclinical investigations to determine its pharmacological effects and mechanisms of action, particularly concerning its potential as an antiparkinsonian agent. These studies have utilized both in vitro and in vivo models to characterize its activity profile.

In laboratory settings, the anticholinergic activity of this compound has been quantified. One key measure of a drug's antagonist activity is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. For benapryzine, the pA2 value for its anti-acetylcholine activity was determined to be 6.55. nih.gov This indicates its capacity to antagonize acetylcholine receptors in vitro.

Oxotremorine (B1194727), a potent muscarinic agonist, is commonly used in animal models to induce tremors that mimic those seen in Parkinson's disease. When evaluated in these models, benapryzine demonstrated the ability to inhibit oxotremorine-induced tremors in mice. nih.gov The activity of benapryzine in this model was found to be of the same order as that of benzhexol, a known antiparkinsonian agent. nih.gov

Certain antipsychotic drugs, such as perphenazine, can cause extrapyramidal symptoms (EPS), which are movement disorders that can include dystonia, akathisia, and parkinsonism. fda.govpatsnap.comwikipedia.org In preclinical studies using rat models, high doses of benapryzine were shown to antagonize the extrapyramidal symptoms induced by perphenazine. nih.gov This suggests that benapryzine can counteract the motor side effects associated with some neuroleptic medications.

In addition to its effects on motor dysfunction, benapryzine has been investigated for other central nervous system activities. Preclinical studies have revealed that benapryzine possesses anticonvulsant properties. nih.govgoogleapis.com However, the research also noted that it did not exhibit analgesic (pain-relieving) activity. nih.gov

To better understand its pharmacological profile, benapryzine has been compared with other established agents like benzhexol (also known as trihexyphenidyl), which is also an anticholinergic drug used in the management of Parkinson's disease. nih.govnafdac.gov.nghealthhub.sg

In vitro, a direct comparison of their anti-acetylcholine activity showed that benzhexol has a significantly higher pA2 value (9.02) compared to benapryzine (6.55), indicating greater potency at the acetylcholine receptor for benzhexol. nih.gov

In vivo comparisons further highlighted these differences. The relative anti-acetylcholine activity of benapryzine compared to benzhexol was assessed through two different models:

Mydriatic Response: In mice, the mydriatic (pupil-dilating) response, an indicator of anticholinergic activity, showed benapryzine's relative activity to be 0.038 that of benzhexol after subcutaneous administration. nih.gov

Salivation Inhibition: When assessing the inhibition of pilocarpine-induced salivation, the relative activity of benapryzine was 0.13 of benzhexol when given orally and 0.056 when administered subcutaneously. nih.gov

Despite these differences in general anticholinergic potency, benapryzine demonstrated a comparable level of activity to benzhexol specifically in the context of inhibiting oxotremorine-induced tremors in mice. nih.gov

Interactive Data Table: Comparative Preclinical Activity of Benapryzine and Benzhexol

| Parameter | Benapryzine | Benzhexol | Relative Activity (Benapryzine vs. Benzhexol) | Animal Model | Administration Route |

| In Vitro Anti-Acetylcholine Activity (pA2) | 6.55 nih.gov | 9.02 nih.gov | - | Guinea Pig Ileum | N/A |

| In Vivo Anti-Acetylcholine Activity (Mydriatic) | - | - | 0.038 nih.gov | Mouse | Subcutaneous |

| In Vivo Anti-Acetylcholine Activity (Salivation) | - | - | 0.13 nih.gov | Mouse | Oral |

| In Vivo Anti-Acetylcholine Activity (Salivation) | - | - | 0.056 nih.gov | Mouse | Subcutaneous |

| Inhibition of Oxotremorine-Induced Tremor | Same order of activity nih.gov | Same order of activity nih.gov | ~1 | Mouse | - |

Synthetic Pathways and Chemical Development of Benapryzine Hydrochloride

Overview of Benapryzine (B12811331) Hydrochloride Synthesis Routes

The primary and most documented method for synthesizing Benapryzine is through a transesterification reaction. This route is favored for its efficiency and relatively high yields.

The process begins with the reaction of a lower alkyl ester of benzilic acid, such as methyl benzilate (also known as methyl α,α-diphenylglycollate), with 2-(ethylpropylamino)ethanol. This reaction is typically conducted in the presence of a basic catalyst, like sodium methoxide (B1231860). The mixture is heated, often in a non-polar solvent such as light petroleum, to drive the reaction forward. A Dean-Stark apparatus is commonly employed to remove the methanol (B129727) byproduct, which shifts the equilibrium towards the formation of the desired product, 2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate (the free base of Benapryzine). Current time information in Bangalore, IN.

Following the transesterification, the resulting basic ester is isolated. This is achieved by washing the reaction mixture with water and then extracting the product into an acidic aqueous solution (e.g., 1N hydrochloric acid). The acidic extracts are then washed with a non-polar solvent like ether to remove any unreacted benzilate ester. Subsequently, the aqueous layer is made alkaline with a strong base, such as sodium hydroxide, to liberate the free benapryzine base. The base is then extracted into an organic solvent, typically ether, and dried. Current time information in Bangalore, IN.

The final step is the conversion of the benapryzine free base to its hydrochloride salt. This is accomplished by treating the ethereal solution of the base with hydrogen chloride, which can be in the form of a gas or a solution in an appropriate solvent. This precipitates Benapryzine hydrochloride, which can then be purified by recrystallization from a suitable solvent like butanone to yield the final product. Current time information in Bangalore, IN. This general transesterification approach is a common and established method for preparing various basic benzilic acid esters. google.com

An alternative, though less detailed in the context of Benapryzine specifically, involves the direct esterification of benzilic acid with 2-(ethylpropylamino)ethanol. This reaction would typically require an acid catalyst, such as sulfuric acid, and heat to facilitate the removal of water and drive the ester formation. sphinxsai.comchemicalbook.com

Table 1: Key Reactants and Reagents in this compound Synthesis

| Compound Name | Role | Typical Use |

| Methyl benzilate | Starting Material | Provides the benzilate moiety for the ester. |

| 2-(Ethylpropylamino)ethanol | Starting Material | The amino alcohol that forms the ester with the benzilate. |

| Sodium Methoxide | Catalyst | A strong base used to catalyze the transesterification. Current time information in Bangalore, IN. |

| Light Petroleum | Solvent | Non-polar solvent for the main reaction. Current time information in Bangalore, IN. |

| Hydrochloric Acid | Reagent | Used for extraction and final salt formation. Current time information in Bangalore, IN. |

| Sodium Hydroxide | Reagent | Used to neutralize the acid and liberate the free base. Current time information in Bangalore, IN. |

| Diethyl Ether | Solvent | Used for extraction of the free base. Current time information in Bangalore, IN. |

| Butanone | Solvent | Used for recrystallization of the final hydrochloride salt. Current time information in Bangalore, IN. |

Stereoselective Synthesis Approaches for this compound

Upon examination of the chemical structure of Benapryzine, 2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate, it is evident that the molecule is achiral. Chirality in organic molecules typically arises from a carbon atom bonded to four different substituent groups, known as a stereocenter or chiral center.

In the case of Benapryzine, the central carbon atom of the benzilate moiety is bonded to a hydroxyl group (-OH), an ester group (-COO-), and two phenyl groups (-C₆H₅). Because two of the substituents on this carbon are identical (the two phenyl groups), it does not meet the criteria for being a stereocenter. Therefore, Benapryzine does not exist as enantiomers, and concepts of stereoselective or asymmetric synthesis are not applicable to its preparation. The synthesis yields a single, achiral molecular entity.

Table 2: Analysis of Potential Chirality in Benapryzine

| Atom/Group | Substituents on Central Carbon | Chirality Analysis |

| Central Carbon (Cα) | 1. Hydroxyl Group (-OH) | The presence of two identical phenyl groups means the central carbon is not a stereocenter. |

| 2. Ester Group (-COOR) | The molecule is superimposable on its mirror image. | |

| 3. Phenyl Group (-C₆H₅) | ||

| 4. Phenyl Group (-C₆H₅) | ||

| Conclusion | Benapryzine is an achiral molecule. Stereoselective synthesis is not required. |

Optimization of this compound Synthesis for Research Applications

For research applications, the synthesis of this compound can be optimized to ensure high purity, reasonable yield, and procedural simplicity on a laboratory scale. Optimization efforts would focus on several key aspects of the established transesterification route.

Choice of Starting Materials: The synthesis can start from either benzilic acid or an ester like methyl benzilate. Using methyl benzilate is often preferred for transesterification as the reaction conditions can be milder than direct esterification, which requires harsher conditions to remove water. Current time information in Bangalore, IN.sphinxsai.com For research purposes, the choice may depend on the commercial availability and cost of the starting materials.

Catalyst Selection and Loading: The transesterification is base-catalyzed, with sodium methoxide being a common choice. Current time information in Bangalore, IN. Optimization for a research setting could involve screening other catalysts, such as different alkoxides or non-metallic organic bases, to find one that minimizes side reactions and is easy to remove during workup. The catalytic amount can be fine-tuned to balance reaction speed with yield, as excess base could promote unwanted side reactions.

Reaction Conditions:

Temperature: The reaction temperature is a critical parameter. It must be high enough to facilitate the reaction and the removal of the alcohol byproduct (e.g., methanol) but not so high as to cause decomposition of the reactants or products. Optimization would involve finding the lowest effective temperature to maximize purity.

Time: Reaction monitoring, for instance by Thin Layer Chromatography (TLC), is crucial in a research context to determine the point of maximum conversion without allowing for the formation of degradation products from prolonged heating.

Purification Strategy: While the manufacturing process describes a series of extractions and a final crystallization, laboratory-scale synthesis might benefit from chromatographic purification. Current time information in Bangalore, IN. Flash column chromatography of the free base before conversion to the hydrochloride salt could provide a highly pure intermediate, which would then yield a very pure final product upon salt formation. The choice between crystallization and chromatography would depend on the specific impurity profile and the desired scale of the synthesis. Recrystallization remains a powerful and cost-effective method for achieving high purity if a suitable solvent system is identified. Current time information in Bangalore, IN.

Advanced Research Methodologies and Future Directions in Benapryzine Hydrochloride Studies

Application of Advanced Spectroscopic and Analytical Techniques in Benapryzine (B12811331) Hydrochloride Research

While specific advanced analytical studies on Benapryzine hydrochloride are not extensively documented in recent literature, the methodologies applied to structurally similar compounds, such as other benzilates or tertiary amine-containing drugs, provide a clear framework for future research. Techniques like high-performance liquid chromatography (HPLC), particularly in a gradient liquid chromatographic (LC) mode, are fundamental for determining the purity of bulk drug substances and their quantification in pharmaceutical formulations. nih.gov For instance, a validated LC method developed for benazepril (B1667978) hydrochloride demonstrated high precision and accuracy, making it suitable for quality control. nih.gov

Further characterization can be achieved through a suite of advanced spectroscopic and spectrometric methods. X-ray fluorescence (XRF) spectrometry, a powerful technique for elemental determination, could be employed in studies involving this compound, especially for detecting binding events or for quality control in manufacturing processes. justia.com Other sophisticated techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for the unambiguous structural elucidation of this compound and any novel derivatives or metabolites. Analytical methods such as derivative spectrophotometry have been successfully used to resolve and quantify compounds like benazepril in complex matrices and could be adapted for this compound analysis. nih.gov

These analytical tools are crucial not only for quality assurance but also for pharmacokinetic and stability studies, which are foundational to any further preclinical or clinical investigation. ijrpr.com

Table 1: Potential Application of Advanced Analytical Techniques for this compound

| Technique | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of bulk drug, quantification in dosage forms, stability-indicating assays. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Structural confirmation, metabolite identification, quantitative analysis in biological fluids. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the parent compound and its derivatives. |

| X-ray Fluorescence (XRF) Spectrometry | Elemental analysis, detection of binding to metalloproteins, quality control. justia.comepo.org |

| Derivative UV-Vis Spectrophotometry | Quantification in the presence of interfering substances from a formulation matrix. nih.gov |

In Silico Modeling and Computational Studies of this compound

Computational, or in silico, modeling has become an integral part of modern drug discovery and development, offering a time- and cost-effective means to predict compound activity and guide synthetic efforts. nih.gov For this compound, these methods can provide profound insights into its mechanism of action and pave the way for the rational design of new analogs.

Ligand-Receptor Docking Simulations for this compound

Benapryzine acts as a muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.org Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a receptor protein. This simulation could be used to model the interaction of this compound with the various subtypes of muscarinic receptors (M1-M5). Such studies would illuminate the key amino acid residues involved in the binding, the specific forces (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex, and the structural basis for its antagonist activity. By understanding this interaction at an atomic level, researchers can hypothesize modifications to the Benapryzine structure to enhance binding affinity or selectivity for a specific receptor subtype.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Structure-Activity Relationship (SAR) analysis is the study of how the chemical structure of a molecule contributes to its biological activity. mdpi.com For this compound, a benzilate ester, SAR studies would involve synthesizing a series of analogs and evaluating their anticholinergic potency. wikipedia.org Key structural regions for modification would include:

The Benzilate Moiety: Substitution on the two phenyl rings could modulate electronic and steric properties, influencing receptor affinity.

The Ester Group: While essential for the anticholinergic pharmacophore, its replacement with bioisosteres could be explored.

The Amino Alcohol Side Chain: Altering the length and branching of the N-alkyl substituents (ethyl and propyl groups) could significantly impact potency and receptor subtype selectivity.

Insights from these studies are crucial for designing derivatives with improved therapeutic profiles. researchgate.net

Table 2: Hypothetical SAR for this compound Analogs

| Structural Modification | Potential Impact on Activity |

| Introduction of electron-withdrawing groups on phenyl rings | May alter binding affinity through modified electronic interactions. |

| Introduction of bulky groups on phenyl rings | Could enhance or hinder binding due to steric effects. |

| Variation of N-alkyl substituents (e.g., replacing propyl with butyl) | Likely to affect receptor affinity and selectivity. |

| Modification of the hydroxyl group | Could impact hydrogen bonding within the receptor's binding pocket. |

Development of Novel this compound Derivatives for Preclinical Investigation

The development of novel derivatives is aimed at creating new chemical entities with superior properties, such as increased efficacy, better selectivity, or a more favorable pharmacokinetic profile. Based on the core structure of Benapryzine and SAR principles, several strategies could be pursued. For instance, incorporating the Benapryzine pharmacophore into different scaffolds known to target the central nervous system could yield novel compounds. The synthesis of heterocyclic derivatives, a common strategy in medicinal chemistry, might lead to analogs with unique pharmacological properties. nih.gov The development of new indole (B1671886) derivatives, for example, has shown promise in yielding compounds with anti-Parkinson's activity. researchgate.net Preclinical investigation of such novel derivatives would involve a cascade of in vitro assays (e.g., receptor binding assays) and in vivo animal models to characterize their efficacy and pharmacological profile.

Integration of Omics Technologies in this compound Preclinical Research (e.g., Proteomics, Metabolomics)

Omics technologies provide a global view of molecular changes within a biological system in response to a drug. nih.gov Integrating these technologies into the preclinical study of this compound can uncover novel mechanisms and biomarkers.

Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Pharmacometabolomics can be used to understand a drug's mechanism of action and identify biomarkers related to its effects. nih.gov Studying the metabolic profile of organisms treated with this compound could reveal alterations in metabolic pathways secondary to cholinergic blockade, offering new insights into its physiological impact and potentially identifying biomarkers of drug response. nih.govfrontiersin.org

Table 3: Application of Omics Technologies in Benapryzine Research

| Omics Technology | Potential Preclinical Application |

| Proteomics | Identify direct and off-target protein interactions; understand downstream signaling cascades. nih.govfrontlinegenomics.com |

| Metabolomics | Discover metabolic biomarkers of drug efficacy; elucidate systemic effects of cholinergic antagonism. nih.govnih.gov |

| Transcriptomics | Analyze changes in gene expression following drug administration to understand cellular response pathways. mdpi.com |

| Genomics | Identify genetic variations that may influence individual responses to the drug. nih.gov |

Emerging Therapeutic Concepts for this compound Preclinical Applications

While historically used for parkinsonism, the anticholinergic mechanism of this compound suggests potential for its investigation in other therapeutic areas. wikipedia.orgnih.gov Emerging concepts could focus on repurposing Benapryzine or its novel derivatives for other neurological or systemic disorders where cholinergic signaling is dysregulated. Preclinical studies could explore its potential in conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), or certain psychiatric disorders, where other anticholinergic agents have shown utility.

Furthermore, advanced drug delivery strategies represent another emerging concept. Formulating this compound into a targeted delivery system, such as nanoparticles or prodrugs designed for brain-specific release, could potentially enhance its therapeutic efficacy in CNS disorders while minimizing peripheral side effects. The development of multi-target ligands, where the Benapryzine pharmacophore is combined with another active moiety, could lead to innovative treatments for complex diseases. nih.gov

Neuroprotective Potentials of this compound in In Vitro Models

Currently, there is a notable scarcity of dedicated in vitro studies investigating the neuroprotective capabilities of this compound. However, its primary mechanism as an anticholinergic agent suggests potential avenues for neuroprotection that warrant future investigation. Cholinergic overactivity is implicated in the pathophysiology of certain neurodegenerative conditions, and the blockade of muscarinic receptors could theoretically mitigate excitotoxicity.

Future research could employ various in vitro models to explore these potential neuroprotective effects. For instance, neuronal cell cultures, such as SH-SY5Y or primary cortical neurons, could be exposed to neurotoxic insults like glutamate (B1630785) or rotenone (B1679576) to simulate conditions of excitotoxicity and mitochondrial dysfunction, respectively. The introduction of this compound to these models would allow for the assessment of its ability to preserve cell viability and function.

Table 1: Hypothetical In Vitro Study Design for Assessing Neuroprotective Potential of this compound

| Parameter | Methodology | Endpoint |

| Cell Viability | MTT Assay, LDH Assay | Measurement of metabolic activity and cell membrane integrity. |

| Oxidative Stress | ROS Assay, Glutathione Assay | Quantification of reactive oxygen species and antioxidant levels. |

| Apoptosis | Caspase-3 Activity Assay, TUNEL Staining | Assessment of programmed cell death pathways. |

| Mitochondrial Function | JC-1 Staining, Seahorse XF Analyzer | Evaluation of mitochondrial membrane potential and cellular respiration. |

These advanced methodologies would provide a comprehensive overview of the potential cytoprotective effects of this compound at a cellular level.

Role of this compound in Modulating Specific Neural Circuits (Preclinical Focus)

The therapeutic application of this compound in Parkinson's disease inherently points to its ability to modulate neural circuits, particularly within the basal ganglia, where a balance between acetylcholine and dopamine (B1211576) is crucial for motor control. Early preclinical studies have provided some insights into its pharmacological actions.

Initial animal and human pharmacological studies have demonstrated the anti-acetylcholine activity of benapryzine. nih.gov In preclinical models, it has shown efficacy in counteracting drug-induced motor disturbances. For example, this compound has been reported to inhibit oxotremorine-induced tremors in mice, a classic screening test for anticholinergic antiparkinsonian drugs. nih.gov Furthermore, in high doses, it was found to antagonize the extrapyramidal symptoms induced by the antipsychotic agent perphenazine (B1679617) in rats. nih.gov These findings suggest a direct modulatory role on the extrapyramidal system. The compound also exhibited anticonvulsant properties. nih.gov

The mechanism underlying these effects is the blockade of muscarinic acetylcholine receptors, which would reduce the excitatory output of cholinergic interneurons within the striatum, thereby helping to rebalance (B12800153) the dopamine-acetylcholine system that is disrupted in Parkinson's disease.

Future preclinical research could utilize more sophisticated techniques to delineate the specific neural circuits modulated by this compound. Techniques such as in vivo microdialysis in animal models could measure the real-time effects of the compound on neurotransmitter levels in specific brain regions. Electrophysiological recordings from brain slices containing the basal ganglia could elucidate its impact on neuronal firing patterns and synaptic plasticity.

Table 2: Summary of Early Preclinical Findings for this compound

| Preclinical Model | Finding | Implication for Neural Circuit Modulation |

| Mouse Model (Oxotremorine-induced tremors) | Inhibition of tremors | Modulation of cholinergic pathways involved in motor control. |

| Rat Model (Perphenazine-induced extrapyramidal symptoms) | Antagonism of symptoms | Indicates a role in regulating the extrapyramidal motor system. |

| General Preclinical Assessment | Anticonvulsant properties | Suggests broader effects on central nervous system excitability. |

Further research focusing on these advanced methodologies is essential to fully understand the potential of this compound beyond its classic anticholinergic effects and to explore any latent neuroprotective properties.

Q & A

Q. What analytical methods are recommended for characterizing the purity of Benapryzine hydrochloride?

High-performance liquid chromatography (HPLC) with UV detection is a primary method for assessing purity, particularly for identifying impurities and degradation products. A validated protocol involves dissolving the compound in a mobile phase (e.g., acetonitrile-phosphate buffer), followed by isocratic elution using a C18 column. Quantification is achieved by comparing peak areas of the analyte to certified reference standards . Impurity profiling should adhere to pharmacopeial guidelines, with thresholds set at ≤0.1% for individual impurities and ≤0.5% for total impurities .

Q. How should researchers design experiments for structural elucidation of this compound?

Combine spectroscopic techniques such as nuclear magnetic resonance (NMR) for hydrogen and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FTIR) for functional group identification. For crystalline structure analysis, X-ray diffraction (XRD) is recommended. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities in stereochemistry .

Q. What are the critical parameters for synthesizing this compound in a laboratory setting?

Key parameters include reaction temperature (optimized between 40–60°C to avoid side products), pH control (maintained at 6.5–7.5 during salt formation), and solvent selection (e.g., ethanol-water mixtures for crystallization). Monitor reaction progress via thin-layer chromatography (TLC) and isolate the hydrochloride salt using vacuum filtration. Purity should be confirmed via melting point analysis and elemental composition testing .

Q. What safety protocols are essential for handling this compound?

Conduct all procedures in a fume hood with appropriate PPE (gloves, lab coat, goggles). Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. Dispose of waste via incineration or chemical degradation (e.g., alkaline hydrolysis) in compliance with local regulations. Acute toxicity data should guide exposure limits .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies?

Apply meta-analytical frameworks to assess heterogeneity in study designs (e.g., dosing regimens, animal models). Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Validate findings via in vitro assays (e.g., hepatic microsomal stability) and cross-species in vivo studies with standardized protocols .

Q. What methodologies are effective for profiling impurities in this compound batches?

Employ ultra-HPLC coupled with quadrupole time-of-flight MS (UHPLC-QTOF-MS) for high-resolution impurity identification. Use stability-indicating methods under stressed conditions (e.g., thermal degradation at 60°C, oxidative stress with H₂O₂) to detect degradation products. Quantify impurities against a calibration curve of synthetically derived impurity standards .

Q. How should investigators address contradictions in this compound’s proposed mechanisms of action?

Design orthogonal assays (e.g., receptor binding, enzyme inhibition, and cellular functional assays) to test competing hypotheses. Utilize CRISPR-edited cell lines to isolate target pathways. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and prioritize experiments that resolve mechanistic ambiguities .

Q. What experimental designs are optimal for evaluating this compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic sampling. Analyze degradation via HPLC-MS and correlate findings with Arrhenius kinetics to predict shelf life. For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor changes using diffuse reflectance spectroscopy .

Q. How can researchers mitigate batch-to-batch variability in preclinical studies of this compound?

Implement quality-by-design (QbD) principles during synthesis, including design of experiments (DoE) to optimize critical process parameters. Use orthogonal analytical methods (e.g., NMR, XRD) for batch characterization. Establish acceptance criteria for physicochemical properties (e.g., particle size distribution, polymorphism) to ensure consistency .

Q. What strategies are recommended for investigating this compound’s interactions with other drugs in vitro?

Use human hepatocyte co-cultures or Caco-2 cell monolayers to assess metabolic interactions (e.g., CYP450 inhibition/induction). Pair these with isothermal titration calorimetry (ITC) to measure binding affinities. Validate findings using pharmacokinetic simulations (e.g., Simcyp) to predict clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.